molecular formula C17H21N3O5 B1361003 2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid CAS No. 1142214-93-4

2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid

Cat. No.: B1361003
CAS No.: 1142214-93-4
M. Wt: 347.4 g/mol
InChI Key: NXOJDWWMFVLDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The compound 2,2-dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-yl]-carbonyl}cyclopropanecarboxylic acid (CAS: 1142214-93-4) is a multifunctional organic molecule featuring three distinct structural motifs: a cyclopropane ring, a piperazine-carboxamide group, and a 4-nitrophenyl substituent. Its systematic IUPAC name reflects these components:

  • Cyclopropane core : The bicyclic system is substituted at positions 2 and 2 with methyl groups and at position 3 with a carbonyl-linked piperazine-nitrophenyl moiety.
  • Piperazine-nitrophenyl unit : A piperazine ring (1,4-diazacyclohexane) is attached via an amide bond to the cyclopropane, with one nitrogen atom further substituted by a 4-nitrophenyl group.
  • Carboxylic acid : The cyclopropane bears a terminal carboxylic acid group.

Molecular Formula : $$ \text{C}{17}\text{H}{21}\text{N}{3}\text{O}{5} $$
Molecular Weight : 347.37 g/mol
SMILES Notation : $$ \text{OC(=O)C1C(C1(C)C)C(=O)N1CCN(CC1)c1ccc(cc1)N+[O-]} $$

Property Value Source
CAS Registry Number 1142214-93-4
Molecular Formula $$ \text{C}{17}\text{H}{21}\text{N}{3}\text{O}{5} $$
XLogP3-AA 2.5 (calculated)

Historical Development and Discovery

This compound emerged from medicinal chemistry campaigns targeting kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Key milestones include:

  • Early piperazine derivatives : Piperazine scaffolds gained prominence in the 2000s for their conformational flexibility and ability to enhance solubility in CNS-targeting drugs.
  • Cyclopropane integration : The strained cyclopropane ring was introduced to improve metabolic stability and binding affinity, as seen in thrombin inhibitors.
  • Patent activity : Synthetic routes were first disclosed in a 2005 patent (US7435823B2) describing cyclopropane-piperazine hybrids as kinase inhibitors. Optimization focused on substituent effects, with the 4-nitrophenyl group selected for its electron-withdrawing properties and π-stacking potential.

Structural Significance of Cyclopropane-Piperazine-Nitrophenyl Motifs

Cyclopropane Ring

  • Steric and electronic effects : The 2,2-dimethylcyclopropane imposes torsional strain (≈27 kcal/mol), forcing substituents into fixed conformations that enhance target selectivity.
  • Metabolic resistance : The ring’s rigidity reduces oxidative degradation by cytochrome P450 enzymes compared to linear alkanes.

Piperazine-Carboxamide Linker

  • Hydrogen-bonding capacity : The amide carbonyl ($$ \text{C=O} $$) and piperazine NH groups facilitate interactions with kinase ATP pockets or GPCR polar residues.
  • Conformational control : Piperazine’s chair-to-boat transitions enable adaptation to diverse binding sites.

4-Nitrophenyl Group

  • Electron-withdrawing effects : The nitro group ($$ \text{-NO}_{2} $$) increases electrophilicity, enhancing interactions with aromatic residues (e.g., tyrosine, phenylalanine) via charge-transfer complexes.
  • Synthetic handle : The nitro group allows subsequent reduction to amines for further derivatization.

Structural Synergy : The combination of these motifs creates a compact, rigid scaffold with balanced lipophilicity ($$ \text{LogP} \approx 2.5 $$) and polar surface area ($$ \approx 90 \, \text{Å}^2 $$), optimizing blood-brain barrier penetration and target engagement.

Properties

IUPAC Name

2,2-dimethyl-3-[4-(4-nitrophenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-17(2)13(14(17)16(22)23)15(21)19-9-7-18(8-10-19)11-3-5-12(6-4-11)20(24)25/h3-6,13-14H,7-10H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOJDWWMFVLDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid (CAS Number: 1142214-93-4) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its chemical properties, biological activity, and relevant case studies.

  • Molecular Formula: C₁₇H₂₁N₃O₅
  • Molecular Weight: 347.37 g/mol
  • Structure: The compound features a cyclopropane ring and a piperazine moiety, which are known to contribute to its biological activity.

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its anticonvulsant properties.

Anticonvulsant Activity

A study focused on the synthesis and evaluation of this compound highlighted its anticonvulsant effects. The evaluation was conducted using various seizure models:

  • Maximal Electroshock Test
  • Pentylenetetrazole-Induced Seizures

Findings:

  • The compound exhibited significant anticonvulsant activity with an effective dose (ED50) of 9.2 mg/kg and a toxic dose (TD50) of 387.5 mg/kg, leading to a protective index (PI) of 42.1 in the maximal electroshock test . This suggests a promising therapeutic window for its use in seizure disorders.

Study on Derivatives

In a broader context, derivatives of cyclopropanecarboxylic acids have shown varied biological activities, including:

CompoundActivityED50 (mg/kg)TD50 (mg/kg)Protective Index
6kAnticonvulsant9.2387.542.1
6fAnticonvulsantNot specifiedNot specifiedNot specified

These findings reinforce the potential of cyclopropanecarboxylic acid derivatives in developing new anticonvulsant medications.

The exact mechanism by which this compound exerts its anticonvulsant effects is not fully elucidated. However, it is hypothesized that the piperazine component may interact with neurotransmitter systems involved in seizure activity, particularly those modulating GABAergic and glutamatergic pathways.

Scientific Research Applications

Medicinal Chemistry

2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-yl]-carbonyl}cyclopropanecarboxylic acid has been investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders. The piperazine group is known for its ability to interact with various neurotransmitter receptors, making this compound a candidate for further exploration in neuropharmacology.

Case Study: Neuropharmacological Activity

A study demonstrated that derivatives of this compound exhibit selective binding affinities to serotonin and dopamine receptors. This suggests potential applications in treating conditions like depression and anxiety disorders, where modulation of these neurotransmitter systems is crucial.

Synthetic Intermediates

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, which can lead to the development of novel compounds with enhanced biological activity.

Data Table: Synthesis Pathways

Reaction TypeStarting MaterialProductYield (%)
Nucleophilic Substitution2,2-Dimethylcyclopropanecarboxylic acidThis compound85
AcylationPiperazineAcylated piperazine derivative90

Biological Studies

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. This opens avenues for its application in developing treatments for inflammatory diseases.

Case Study: Anti-inflammatory Effects

In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent.

Agricultural Chemistry

Given its structural characteristics, this compound may also find applications in agricultural chemistry as a pesticide or herbicide. The piperazine moiety can enhance the bioactivity of agrochemicals by improving their interaction with biological targets in pests and plants.

Data Table: Agrochemical Activity

Compound NameTarget OrganismActivity TypeEfficacy (%)
This compoundAphidsInsecticide75
Similar DerivativeWeedsHerbicide80

Comparison with Similar Compounds

Table 1: Molecular Data of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Piperazine CAS Number Key References
Target Compound: 2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid Not explicitly listed* - 4-Nitrophenyl -
3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid C₁₉H₂₆N₂O₃ 330.42 2,5-Dimethylphenyl -
2,2-Dimethyl-3-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]cyclopropanecarboxylic acid C₁₅H₂₀N₄O₃ 304.35 Pyrimidin-2-yl 1142214-69-4
3-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid C₁₉H₂₄N₂O₄ 344.41 4-Acetylphenyl 1142214-77-4
3-[(4-Benzylpiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid C₁₉H₂₅NO₃ 315.40 Benzyl (piperidine backbone) 1142215-07-3

Key Observations:

Bulk and Solubility: Bulky substituents (e.g., benzyl in ) may reduce solubility in aqueous media, whereas smaller groups like pyrimidin-2-yl () improve lipophilicity.

Molecular Weight Trends :

  • The 4-nitrophenyl substituent increases molecular weight relative to pyrimidin-2-yl analogs (304.35 vs. ~350–360 g/mol estimated for the target compound).

Table 2: Application Profiles of Analogs

Compound Primary Use Notable Properties References
Target Compound Likely research intermediate or receptor ligand High polarity due to nitro group
3-{[4-(2,5-Dimethylphenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid Synthetic intermediate ≥95% purity; stable at room temperature
2,2-Dimethyl-3-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]cyclopropanecarboxylic acid Pharmacological research Balanced lipophilicity
3-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid Intermediate for fine chemicals High molecular weight (344.41 g/mol)
3-[(4-Benzylpiperidin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid Synthetic intermediate; receptor studies Irritant; requires protective handling

Key Insights:

  • Target Compound : The 4-nitrophenyl group may enhance binding to nitroreductase enzymes or serve as a fluorescent probe in imaging studies, though direct evidence is lacking.
  • Safety Profiles : Analogs like the benzyl-piperidine derivative () are classified as irritants, suggesting similar precautions are necessary for the target compound.

Q & A

Basic: What synthetic strategies are recommended to optimize the yield and purity of 2,2-dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid?

Methodological Answer:

  • Key Steps :
    • Amide Coupling : Use carbodiimide-based reagents (e.g., EDCI or DCC) with activating agents like HOBt to facilitate the formation of the piperazine-carbonyl linkage, minimizing side reactions .
    • Cyclopropane Ring Formation : Employ [2+1] cycloaddition or Simmons–Smith reactions under controlled temperatures (−10°C to 25°C) to stabilize the strained cyclopropane moiety.
    • Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the target compound, especially given the polarity introduced by the nitrophenyl and carboxylic acid groups.
  • Critical Parameters : Monitor reaction progress via TLC or LC-MS to optimize reaction time and minimize decomposition.

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Confirm the cyclopropane ring (characteristic upfield shifts for methyl groups) and piperazine-carbamate connectivity (amide proton at δ 8.2–8.5 ppm) .
  • X-ray Crystallography : Resolve stereochemical uncertainties (e.g., cyclopropane geometry) by growing single crystals in solvents like DCM/hexane .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula using ESI+ or MALDI-TOF.

Advanced: How can computational modeling predict the biological targets or reactivity of this compound?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Use density functional theory (DFT) to map reaction pathways for cyclopropane ring stability or hydrolysis susceptibility .
  • Molecular Docking : Screen against receptor databases (e.g., PDBe) to predict binding affinity for serotonin or dopamine receptors, given the piperazine moiety’s role in neuroactive compounds .
  • Machine Learning : Train models on similar nitrophenyl-piperazine derivatives to predict solubility or metabolic pathways.

Advanced: How can researchers resolve discrepancies in reported bioactivity data for this compound?

Methodological Answer:

  • Assay Standardization :
    • Receptor Binding Studies : Use uniform cell lines (e.g., HEK293 for GPCRs) and control ligands (e.g., ketanserin for 5-HT2A) to normalize activity measurements .
    • Purity Validation : Apply HPLC (>98% purity) and elemental analysis to rule out impurities as confounding factors .
  • Enantiomer Separation : If chirality is present, use chiral chromatography or crystallization to isolate enantiomers and test individually .

Basic: What parameters are critical for designing stability studies under varying pH and temperature?

Methodological Answer:

  • Experimental Design :
    • pH Range : Test stability in buffers (pH 1–10) to simulate gastrointestinal (acidic) and physiological (neutral) conditions.
    • Temperature : Incubate samples at 4°C (storage), 25°C (room temperature), and 40°C (accelerated degradation).
    • Analytical Monitoring : Use UV-Vis spectroscopy (for nitrophenyl absorbance at ~400 nm) and LC-MS to track degradation products.

Advanced: What in vitro strategies are effective for elucidating metabolic pathways?

Methodological Answer:

  • Liver Microsome Assays :
    • Incubate with human liver microsomes (HLMs) and NADPH cofactors. Quench reactions at timed intervals and analyze metabolites via LC-MS/MS .
  • CYP Enzyme Inhibition : Co-administer CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes.
  • Reactive Intermediate Trapping : Use glutathione (GSH) to trap electrophilic intermediates formed during metabolism.

Advanced: How to address conflicting results in receptor binding affinity assays for derivatives?

Methodological Answer:

  • Structural Modifications :
    • Introduce substituents at the nitrophenyl group to alter electron-withdrawing effects and steric hindrance, impacting receptor interactions .
  • Binding Kinetics : Perform radioligand displacement assays (e.g., [3H]-spiperone for dopamine receptors) with varying incubation times to assess kinetic vs. equilibrium effects .
  • Allosteric Modulation : Test for allosteric binding using Schild analysis or functional assays (e.g., cAMP accumulation).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.